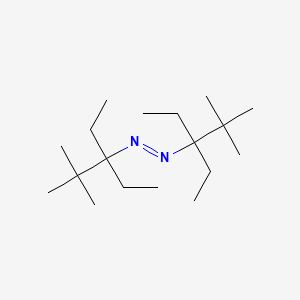
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene is an organic compound characterized by its unique structure, which includes two 3-ethyl-2,2-dimethylpentan-3-yl groups connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene typically involves the coupling of two 3-ethyl-2,2-dimethylpentan-3-yl groups through a diazene linkage. One common method involves the use of azo coupling reactions, where diazonium salts react with aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene exerts its effects involves the interaction of its diazene linkage with various molecular targets. The diazene group can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various pathways, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene: shares similarities with other diazene compounds, such as azobenzene and diazene derivatives.
Azobenzene: Known for its photoisomerization properties, azobenzene is used in various applications, including molecular switches and sensors.
Diazene Derivatives: These compounds have diverse applications in organic synthesis and materials science.
Uniqueness
What sets this compound apart is its specific structure, which imparts unique properties and reactivity. Its bulky substituents and diazene linkage make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
53733-09-8 |
|---|---|
Formule moléculaire |
C18H38N2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
bis(3-ethyl-2,2-dimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C18H38N2/c1-11-17(12-2,15(5,6)7)19-20-18(13-3,14-4)16(8,9)10/h11-14H2,1-10H3 |
Clé InChI |
YMOGCSIIMZPGIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)(C)C)N=NC(CC)(CC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

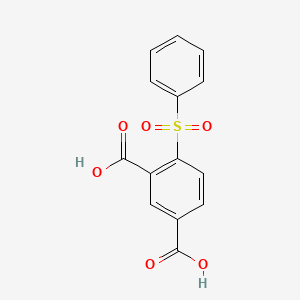
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
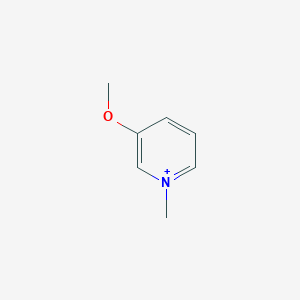
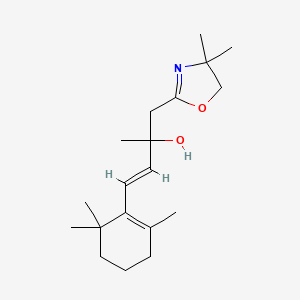
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
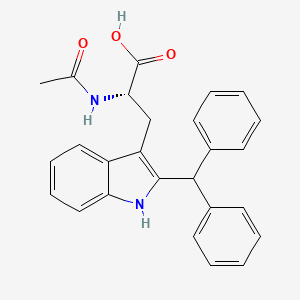




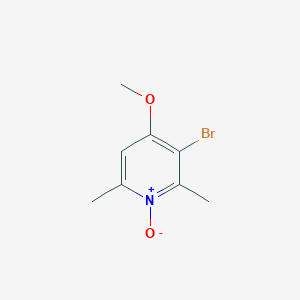
![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)
